![molecular formula C16H17N5O3S2 B2926234 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 941877-22-1](/img/structure/B2926234.png)
2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore . The presence of a pyrimidine ring, which is a common feature in many drugs, could interact with various biological targets. Its structural complexity allows for the possibility of enzyme inhibition , particularly in pathways involving thiazoles, which are known for their antimicrobial properties .
Biochemistry
Biochemically, the compound’s sulfur-containing thioether could be significant in redox reactions or as a metal ion chelator . This functionality can be crucial in studying enzyme mechanisms or in the design of biosensors that detect specific biological substances .
Pharmacology
Pharmacologically, the ethyl and dimethyl groups attached to the pyrimidine ring might affect the compound’s lipophilicity, influencing its absorption and distribution within the body. This property is essential for the development of new drugs, affecting their bioavailability and therapeutic index .
Organic Chemistry
In organic chemistry, the compound could serve as a precursor for synthesizing more complex molecules. Its reactive sites —like the ketone and thioether groups—provide opportunities for chemical modifications , leading to a wide range of derivatives with varied properties .
Materials Science
The compound’s robust structure makes it a candidate for material science applications, such as the development of organic semiconductors or photovoltaic materials . Its ability to form stable pi-conjugated systems could be exploited in creating organic electronic devices .
Environmental Science
In environmental science, the compound’s potential for heavy metal remediation could be investigated. Its chelating properties might be used to sequester toxic metals from contaminated sites, aiding in environmental clean-up efforts .
Proteomics
Given its potential interaction with proteins, this compound could be used in proteomics to study protein expression, post-translational modifications , and to identify potential binding partners in complex biological systems .
Computational Chemistry
Lastly, in computational chemistry, the compound’s structure could be used in molecular modeling studies to predict its behavior in biological systems, understand its binding affinities , and simulate its reaction pathways .
properties
IUPAC Name |
2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-4-9-7-18-13-11(14(23)21(3)16(24)20(13)2)12(9)26-8-10(22)19-15-17-5-6-25-15/h5-7H,4,8H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADKLUBRSJSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)NC3=NC=CS3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.